molecular formula C13H25NO2 B1462287 2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one CAS No. 1155613-72-1

2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one

Cat. No.: B1462287
CAS No.: 1155613-72-1
M. Wt: 227.34 g/mol
InChI Key: OGDBTJTXXIIQLU-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one is a synthetic compound that belongs to the class of ketones. This compound contains a piperidine ring and a ketone functional group, making it a cyclic amine.

Properties

IUPAC Name

2-ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-5-7-11(4-2)13(16)14-9-6-8-12(15)10-14/h11-12,15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDBTJTXXIIQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one typically involves the reaction of 2-ethylhexanone with 3-hydroxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : Converts the ketone to carboxylic acids or other derivatives.
  • Reduction : Transforms the ketone group into an alcohol.
  • Substitution Reactions : Allows for the introduction of different functional groups.

Biology

Research indicates that this compound exhibits potential biological activities. Studies focus on its interactions with cellular processes and molecular targets, which may include:

  • Modulation of enzyme activities.
  • Influence on signaling pathways related to inflammation and cellular growth.

Medicine

The compound is under investigation for its therapeutic applications, particularly in drug development. Potential uses include:

  • Development of new pharmaceuticals targeting specific diseases.
  • Exploration of its role as a precursor in the synthesis of biologically active compounds.

Case Studies and Research Findings

Research studies have highlighted the potential applications of this compound in various contexts:

Case Study 1: Drug Development

A study explored the compound's effectiveness as a precursor for synthesizing novel anti-inflammatory agents. The results indicated promising activity against inflammatory markers in vitro, suggesting potential therapeutic benefits.

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings revealed that it could modulate enzyme activity, which may lead to further exploration in metabolic disease treatments.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one: Known for its unique combination of a piperidine ring and a ketone functional group.

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperine and evodiamine, which have various biological activities.

Uniqueness

This compound is unique due to its specific structure, which combines a piperidine ring with a ketone functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H25NO\text{C}_{13}\text{H}_{25}\text{N}\text{O}

This compound features an ethyl group and a hydroxypiperidine moiety, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties through various mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells. For example, a study demonstrated that certain derivatives could activate the mitochondrial apoptotic pathway, leading to increased levels of cleaved caspase-3 and PARP in cancer cell lines such as HT29 and HCT116 .
  • Sphingosine Kinase Inhibition : The inhibition of sphingosine kinase (SK), which is implicated in cancer progression, has been observed in related compounds. Inhibiting SK can reduce the levels of sphingosine 1-phosphate (S1P), a lipid mediator that promotes cancer cell proliferation and survival .

Neuroprotective Effects

The piperidine structure in this compound suggests potential neuroprotective effects. Compounds with piperidine rings have been studied for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial activity against various pathogens. The presence of the hydroxypiperidine group may enhance interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Case Study 1: Anticancer Activity

In a preclinical study involving various cancer cell lines, derivatives similar to this compound were tested for their cytotoxic effects. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotective Mechanisms

A study focusing on the neuroprotective effects of piperidine derivatives highlighted their potential in reducing oxidative stress in neuronal cells. The compounds were able to decrease reactive oxygen species (ROS) levels and improve cell survival rates under oxidative stress conditions .

Research Findings

Study Focus Findings
Anticancer ActivityInduced apoptosis in HT29 and HCT116 cells; inhibited sphingosine kinase activity.
NeuroprotectionReduced oxidative stress and improved neuronal survival rates.
Antimicrobial ActivityDemonstrated significant antimicrobial effects against Gram-positive bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one
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